Epicriptine Exhibits a 12–16 Hour Elimination Half-Life, Intermediate Between Bromocriptine (3–6 h) and Cabergoline (65 h)
In a comparative pharmacokinetic analysis of dopamine agonists used in Parkinson's disease, dihydroergocriptine (the mixture containing epicriptine) demonstrates an elimination half-life of 12–16 hours [1]. This value is approximately 3–4× longer than that of bromocriptine (3–6 hours) but significantly shorter than that of cabergoline (65 hours) [1].
| Evidence Dimension | Elimination half-life (t₁/₂) in humans |
|---|---|
| Target Compound Data | 12–16 hours |
| Comparator Or Baseline | Bromocriptine: 3–6 hours; Cabergoline: 65 hours |
| Quantified Difference | Epicriptine half-life is 2.0–5.3× longer than bromocriptine; cabergoline half-life is 4.1–5.4× longer than epicriptine |
| Conditions | Clinical pharmacokinetic data compiled from literature; comparator values from same reference table |
Why This Matters
This intermediate half-life profile enables twice-daily dosing for sustained target engagement while avoiding the prolonged washout period of cabergoline, which is critical for protocols requiring rapid cessation or crossover study designs.
- [1] Antonini A, Tolosa E, Mizuno Y, et al. A reassessment of risks and benefits of dopamine agonists in PD. Lancet Neurol. 2009;8:929-937 (Table 1). View Source
